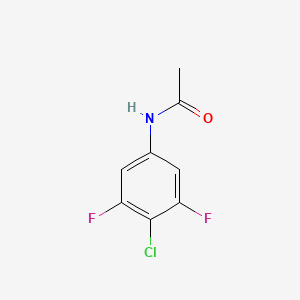

N-(4-chloro-3,5-difluorophenyl)acetamide

Übersicht

Beschreibung

It is a derivative of aniline, a widely used chemical in the manufacturing of dyes, pharmaceuticals, and pesticides. The compound’s unique structure, which includes acetyl, chloro, and difluoro groups, contributes to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of N-(4-chloro-3,5-difluorophenyl)acetamide typically involves the acetylation of 4-chloro-3,5-difluoroaniline. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

N-(4-chloro-3,5-difluorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The chloro and difluoro groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3,5-difluoroaniline.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Antiviral Properties : Research indicates that compounds similar to N-(4-chloro-3,5-difluorophenyl)acetamide may exhibit antiviral activity by targeting viral DNA polymerases. This property makes them candidates for developing new antiviral agents against herpes viruses .

- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity. Studies have shown that fluorinated compounds can modulate enzyme functions, which is crucial for drug development targeting metabolic pathways .

2. Organic Synthesis

- Intermediate in Synthesis : this compound serves as an intermediate in synthesizing more complex organic molecules. Its reactive functional groups facilitate various chemical reactions such as oxidation, reduction, and substitution .

3. Biological Studies

- Biochemical Interactions : The compound is being studied for its biological activity, including its interactions with receptors and enzymes. Understanding these interactions can lead to insights into its potential therapeutic effects.

Industrial Applications

1. Dyes and Pesticides

- This compound is utilized in the production of dyes and pesticides due to its chemical stability and reactivity. The presence of halogen atoms enhances its efficacy as a biocide in agricultural applications.

2. Material Science

- The compound's unique properties make it suitable for developing new materials with specific functionalities. Its incorporation into polymer matrices can enhance the material's performance characteristics.

Case Studies

| Study Title | Findings | Relevance |

|---|---|---|

| Antiviral Activity of Fluorinated Compounds | Compounds similar to this compound showed promising antiviral effects against herpes viruses by inhibiting viral replication pathways | Highlights the potential for developing new antiviral medications |

| Enzyme Interaction Studies | Demonstrated that this compound interacts with specific metabolic enzymes, affecting their activity | Provides insights into the compound's mechanism of action in biological systems |

| Synthesis of Complex Organic Molecules | Utilized as an intermediate in synthesizing novel organic compounds with potential pharmaceutical applications | Illustrates its role in advancing organic synthesis methodologies |

Wirkmechanismus

The mechanism of action of N-(4-chloro-3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound’s acetyl, chloro, and difluoro groups contribute to its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or activate specific receptors, resulting in therapeutic or biological outcomes .

Vergleich Mit ähnlichen Verbindungen

N-(4-chloro-3,5-difluorophenyl)acetamide can be compared with other similar compounds such as:

4-chloro-3,5-difluoroaniline: Lacks the acetyl group, which affects its reactivity and applications.

This compound: Similar structure but with different substituents, leading to variations in chemical properties and applications.

4-chloro-3,5-difluoroacetanilide: Another derivative with distinct chemical properties and uses.

Biologische Aktivität

N-(4-chloro-3,5-difluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative biological activity with similar compounds.

Chemical Structure and Properties

This compound features a phenyl ring substituted with chlorine and fluorine atoms, enhancing its lipophilicity and biological activity. The presence of an acetamide functional group contributes to its interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C9H8ClF2N |

| Molecular Weight | 205.62 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's structure allows it to modulate various biochemical pathways by:

- Inhibiting Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects.

- Activating Receptors : It can also interact with specific receptors, influencing cellular responses.

For instance, studies indicate that the difluorophenyl substituent enhances binding affinity to hydrophobic pockets in proteins, potentially increasing the compound's efficacy against viral infections like HIV .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a comparative study of chloroacetamides:

- Effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Moderate effectiveness against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans.

The compound's lipophilicity allows it to penetrate cell membranes effectively, enhancing its antimicrobial potential .

Antitumor Activity

This compound has shown promise in inhibiting tumor cell proliferation. In vitro studies on human cancer cell lines (e.g., HeLa) revealed that:

- The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.

- Molecular docking studies suggest that the compound interacts with the epidermal growth factor receptor (EGFR), which is critical in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A SAR analysis highlights:

- Substituents : Electron-withdrawing groups (like chlorine and fluorine) enhance activity compared to electron-donating groups.

- Positioning : The position of substituents on the phenyl ring significantly affects the compound's reactivity and biological efficacy .

Case Studies

- Antiviral Activity : A study indicated that compounds similar to this compound exhibited enhanced antiviral activity due to favorable interactions with hydrophobic amino acids in viral proteins .

- Antimicrobial Testing : A series of chloroacetamides were tested against various pathogens, confirming that those with halogenated substituents showed superior antimicrobial effects due to their ability to disrupt bacterial membranes effectively .

Eigenschaften

IUPAC Name |

N-(4-chloro-3,5-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO/c1-4(13)12-5-2-6(10)8(9)7(11)3-5/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAIADZKNAOZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681511 | |

| Record name | N-(4-Chloro-3,5-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457-30-7 | |

| Record name | N-(4-Chloro-3,5-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.